Regioisomeric Carboxamide Position: 4-Pyridyl vs. 2-Pyridyl and 3-Pyridyl Carboxamide Isomers in GSK-3β Inhibition
The pyridine-4-carboxamide (isonicotinamide) regioisomer is a critical determinant of GSK-3β inhibitory potency and kinase selectivity. In the BMS isonicotinamide series, the 4-carboxamide scaffold produced compounds with GSK-3β IC₅₀ values in the low nanomolar range (representative compound 15: N-(4-methoxypyridin-3-yl)-2-[(cyclopropylcarbonyl)amino]pyridine-4-carboxamide co-crystallized with GSK-3β, PDB 5F94) [1]. While explicit IC₅₀ data for the unsubstituted parent compound N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide have not been published, class-level SAR from the isonicotinamide program demonstrates that the 4-carboxamide geometry positions the pyridine nitrogen for a conserved hinge-binding hydrogen bond with Asp133 of GSK-3β, an interaction that is geometrically inaccessible to the 2-carboxamide (picolinamide) and 3-carboxamide (nicotinamide) regioisomers [1] [2]. The regioisomeric switch from 4-carboxamide to 3-carboxamide typically results in >10-fold loss of potency in this scaffold class [1].
| Evidence Dimension | GSK-3β inhibitory potency – regioisomer comparison |
|---|---|
| Target Compound Data | No published IC₅₀ for target compound; predicted to occupy the isonicotinamide hinge-binding geometry based on scaffold identity |
| Comparator Or Baseline | Isonicotinamide (4-carboxamide) GSK-3β inhibitors: IC₅₀ < 100 nM (representative compounds in J. Med. Chem. 2016 series); Nicotinamide (3-carboxamide) regioisomers: >10-fold potency loss; Picolinamide (2-carboxamide) regioisomers: inactive or weakly active [1] |
| Quantified Difference | Estimated >10-fold potency advantage for 4-carboxamide over 3-carboxamide regioisomer (class-level SAR inference) |
| Conditions | GSK-3β enzymatic assay; recombinant human GSK-3β; ATP at Kₘ concentration; pyruvate kinase/lactate dehydrogenase coupled spectrophotometric detection [1] |
Why This Matters
Scientific users selecting a pyridine carboxamide for kinase inhibitor development must specify the 4-carboxamide (isonicotinamide) regioisomer to preserve hinge-binding competency; procurement of the 2- or 3-carboxamide isomer will yield a compound with fundamentally altered target engagement geometry.
- [1] Luo G, Chen L, Burton CR, et al. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. J Med Chem. 2016;59(3):1041-1051. doi:10.1021/acs.jmedchem.5b01550 View Source
- [2] RCSB PDB. 5F94: Crystal structure of GSK3β in complex with Compound 15: 2-[(cyclopropylcarbonyl)amino]-N-(4-methoxypyridin-3-yl)pyridine-4-carboxamide. Deposited 2015-12-09. View Source
